3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a fluorinated organic compound that contains a pyridine ring, a furan ring, and an isonicotinamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 6-(furan-3-yl)pyridin-3-ylmethylamine and 3-fluoroisonicotinic acid.
Coupling Reaction: The key step involves a coupling reaction between the amine and the acid, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to industrial levels, ensuring that reaction conditions are optimized for large-scale production.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: NaN3, KI, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the fluorine atom.
Substitution Products: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery. Industry: It is utilized in the development of new materials and chemicals with enhanced properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism by which 3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Fluoro-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with a thiophene ring instead of furan.
3-Fluoro-N-((6-(benzofuran-2-yl)pyridin-3-yl)methyl)isonicotinamide: Contains a benzofuran ring instead of furan.
3-Fluoro-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with an additional pyridine ring.
Uniqueness: The presence of the furan ring in 3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-9-18-5-3-13(14)16(21)20-8-11-1-2-15(19-7-11)12-4-6-22-10-12/h1-7,9-10H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURLYMJJLZDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=C(C=NC=C2)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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